![molecular formula C20H21N9 B11190036 7-Methyl-6-[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11190036.png)
7-Methyl-6-[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
4-[7-METHYL-2-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE is a complex heterocyclic compound featuring a triazolopyrimidine core. This compound is of significant interest due to its potential biological activities, particularly as a kinase inhibitor, which makes it a promising candidate for cancer treatment .
Preparation Methods
The synthesis of 4-[7-METHYL-2-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE involves multiple steps, typically starting with the preparation of the triazolopyrimidine core. This can be achieved through the annulation of a triazole fragment to a pyrimidine ring or vice versa . Common synthetic routes include:
Annulation of 1,2,4-triazole fragment to pyrimidine ring: This involves the oxidation of aminopyrimidine Schiff bases, followed by condensation with hydrazides under mild oxidation conditions.
Annulation of triazole cycle to 1,2-diaminopyrimidine: This method involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides.
Chemical Reactions Analysis
4-[7-METHYL-2-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the triazolopyrimidine core, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, to introduce various substituents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The primary mechanism of action of 4-[7-METHYL-2-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE involves the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar core structure.
Triazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its biological activities, including anticancer properties.
Triazolothiadiazine: Exhibits diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The uniqueness of 4-[7-METHYL-2-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE lies in its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2, making it a more potent inhibitor compared to its analogs .
Properties
Molecular Formula |
C20H21N9 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
7-methyl-6-[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H21N9/c1-14-16(17-5-7-22-19(24-17)28-10-8-27(2)9-11-28)13-23-20-25-18(26-29(14)20)15-4-3-6-21-12-15/h3-7,12-13H,8-11H2,1-2H3 |
InChI Key |
RWZDXLGSKIFVMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C3=CN=CC=C3)C4=NC(=NC=C4)N5CCN(CC5)C |
Origin of Product |
United States |
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